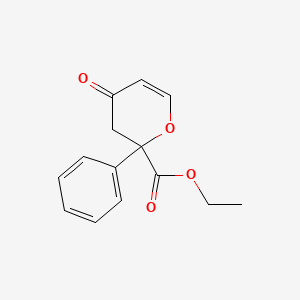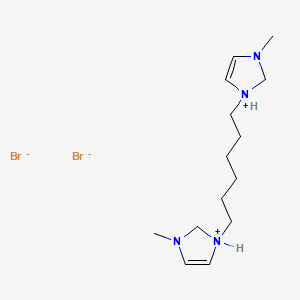
1,1'-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide is a compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of two imidazolium rings connected by a hexane chain, with bromide ions as counterions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide typically involves the reaction of 1-methylimidazole with 1,6-dibromohexane. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures (around 80°C) for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ions can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction: The imidazolium rings can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiolates, and alkoxides.
Oxidizing Agents: Mild oxidizing agents can be used to oxidize the imidazolium rings, although specific conditions depend on the desired product.
Major Products
The major products formed from these reactions depend on the reagents used. For example, substitution with chloride ions would yield the corresponding chloride salt of the compound.
科学研究应用
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and transesterification.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections.
作用机制
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide involves its interaction with molecular targets such as enzymes and microbial cell membranes. The imidazolium rings can disrupt the function of enzymes by binding to their active sites, while the bromide ions can interfere with cellular processes . These interactions lead to the antimicrobial and catalytic properties of the compound.
相似化合物的比较
Similar Compounds
1,1’-(Hexane-1,6-diyl)bis(3-phenylurea): This compound has a similar hexane backbone but different functional groups, leading to distinct properties and applications.
Irganox 1098: A primary antioxidant used for stabilizing polymers, with a different chemical structure but similar industrial applications.
1,1’-(Hexane-1,6-diyl)bis(3-ethyl-1H-imidazol-3-ium) bis(hexafluorophosphate): Another imidazolium salt with different counterions, used in various chemical reactions.
Uniqueness
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide is unique due to its specific combination of imidazolium rings and bromide counterions, which confer distinct antimicrobial and catalytic properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.
属性
CAS 编号 |
349081-22-7 |
|---|---|
分子式 |
C14H28Br2N4 |
分子量 |
412.21 g/mol |
IUPAC 名称 |
3-methyl-1-[6-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)hexyl]-1,2-dihydroimidazol-1-ium;dibromide |
InChI |
InChI=1S/C14H26N4.2BrH/c1-15-9-11-17(13-15)7-5-3-4-6-8-18-12-10-16(2)14-18;;/h9-12H,3-8,13-14H2,1-2H3;2*1H |
InChI 键 |
DBYKXCZWWWADHV-UHFFFAOYSA-N |
规范 SMILES |
CN1C[NH+](C=C1)CCCCCC[NH+]2CN(C=C2)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane](/img/structure/B14258431.png)
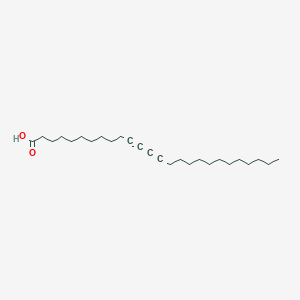
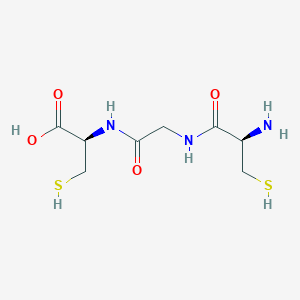
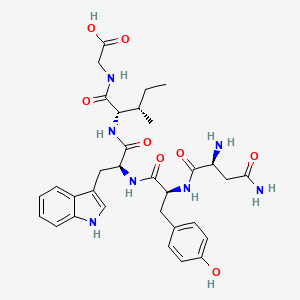
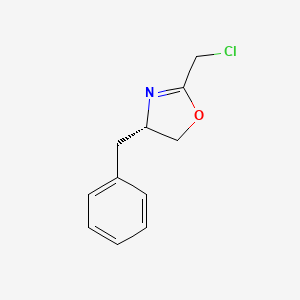
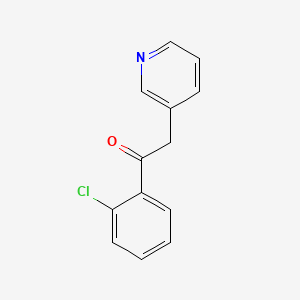
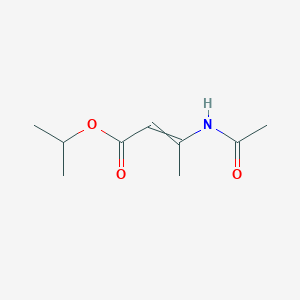

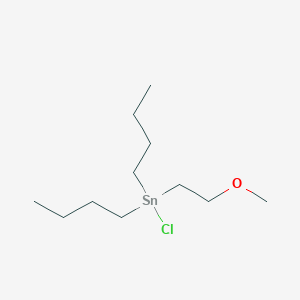
![5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14258490.png)
![N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14258495.png)
![N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine](/img/structure/B14258501.png)
